molecular formula C11H12INO3 B2617668 (2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid CAS No. 1604308-75-9

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid

Cat. No. B2617668
CAS RN: 1604308-75-9
M. Wt: 333.125
InChI Key: XMJFHZGKUSUCCG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid, also known as IMPPA, is a chemical compound with the molecular formula C12H13IN2O3. It is a chiral molecule with two stereoisomers, (2R)-IMPPA and (2S)-IMPPA. (2R)-IMPPA is the active form of the molecule and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on related compounds demonstrates their utility in organic synthesis and catalysis. For instance, studies have shown the synthesis of various complex molecules through reactions involving compounds with similar functional groups. The development of enantioselective Rh-catalyzed hydrogenation processes using monodentate phosphoramidites as chiral ligands achieved enantioselectivities up to >99% ee, highlighting the role of formamide and related structures in advancing asymmetric synthesis techniques (Panella et al., 2006). Additionally, the stereoselective synthesis of key intermediates for pharmaceutical compounds illustrates the critical role of formamido groups in facilitating the production of medically relevant molecules (Zhong et al., 1999).

Material Science and Polymer Chemistry

Research in material science and polymer chemistry has also benefited from the study of formamido-bearing compounds. For example, the synthesis and characterization of conductive polyaniline-polyamide blends processed from formic acid, with improved stability against deprotonation, demonstrate the importance of formamido groups in the development of advanced materials with specific electrical properties (Zagrska et al., 1999).

Catalytic Reduction and Environmental Applications

The catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, where weak Brönsted acids such as formamide enhance the catalytic activity and product selectivity towards carbon monoxide and formic acid, showcases the role of formamido-related structures in environmental chemistry. This research provides insights into potential strategies for CO2 utilization and reduction, addressing climate change issues (Bhugun et al., 1996).

properties

IUPAC Name

(2R)-2-[(2-iodo-3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFHZGKUSUCCG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N[C@H](C)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid

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